molecular formula C16H21BrN4O2 B8689786 1,1-dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate

1,1-dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate

Cat. No. B8689786
M. Wt: 381.27 g/mol
InChI Key: LXCOUNGTKJBIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687532B2

Procedure details

A solution of 6-bromo-2-nitro-2H-indazole (50 mg) and 1,1-dimethylethyl 1-piperazinecarboxylate (107 mg) in THF (1 ml) was stirred at reflux for 18 h. Additional 1,1-dimethylethyl 1-piperazinecarboxylate (107 mg) and DMAP (˜10 mg) were added and heating was continued for 24 h. The mixture was diluted with methanol then purified by reverse phase preparative HPLC to give the title compound as a yellow oil (28 mg).
Name
6-bromo-2-nitro-2H-indazole
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:9]([CH:10]=1)=[N:8][N:7]([N+]([O-])=O)[CH:6]=2.[N:14]1([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C1COCC1.CN(C1C=CN=CC=1)C.CO>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([N:17]3[CH2:16][CH2:15][N:14]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:19][CH2:18]3)=[N:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
6-bromo-2-nitro-2H-indazole
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=CC2=CN(N=C2C1)[N+](=O)[O-]
Name
Quantity
107 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
107 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
10 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
then purified by reverse phase preparative HPLC

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=C2C(=NNC2=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.